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Compound of Interest

Compound Name: 4-(1-Bromovinyl)pyridine

CAS No.: 241481-87-8

Cat. No.: B13025879

Get Quote

Compound: 4-(1-Bromovinyl)pyridine Alternative Names: 4-(1-Bromoethenyl)pyridine; 1-

Bromo-1-(4-pyridyl)ethene CAS Registry Number: 241481-87-8 (Isomer specific) Molecular

Formula: C

H

BrN Molecular Weight: 184.03 g/mol [1]

Introduction & Structural Context[1][2][3][4][5][6][7]
[8][9][10]
4-(1-Bromovinyl)pyridine is an

-bromovinyl heteroarene.[1] Unlike its

-bromo isomers, the bromine atom is attached to the carbon directly bonded to the pyridine ring
(

). This specific regiochemistry imparts unique spectroscopic signatures, particularly in the
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splitting patterns of the vinyl protons in NMR and the fragmentation stability in Mass
Spectrometry.

Key Applications:

Suzuki-Miyaura Coupling: Precursor for 4-(1-arylvinyl)pyridines.[1]

Polymer Chemistry: Monomer for functionalized polyvinylpyridines (though less common

than non-halogenated analogs due to steric bulk).

Ligand Synthesis: Intermediate for bidentate N,N-ligands.[1]

Synthesis & Sample Preparation Workflow
To ensure high-fidelity spectral data, the sample must be free of common impurities such as 4-

acetylpyridine (precursor) or the gem-dibromide intermediate.[1]

Preparation Protocol for Analysis
Solvent Selection:

NMR: Use CDCl

(Chloroform-d) neutralized with basic alumina.[1] Reason: Pyridines can protonate in
acidic CDCl

(due to HCl formation), causing significant chemical shift variations (downfield shifts of

-protons).[1]

Mass Spec: Dissolve in HPLC-grade Methanol or Acetonitrile.

Handling: The compound is light-sensitive. Prepare solutions in amber vials to prevent

photolytic debromination.

Synthesis & Impurity Logic (DOT Diagram)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/L-Leucinol
https://pubchem.ncbi.nlm.nih.gov/compound/L-Leucinol
https://pubchem.ncbi.nlm.nih.gov/compound/L-Leucinol
https://pubchem.ncbi.nlm.nih.gov/compound/L-Leucinol
https://pubchem.ncbi.nlm.nih.gov/compound/L-Leucinol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13025879?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Acetylpyridine PBr5 / PBr3 Gem-Dibromide
(Impurity)

Bromination

Thermal Elimination
(- HBr)

Check NMR:
Methyl singlet? (Precursor)

CHBr proton? (Intermediate)

4-(1-Bromovinyl)pyridine
(Target)

Yields Target

Click to download full resolution via product page

Figure 1: Synthesis pathway highlighting the critical 'Gem-Dibromide' impurity check.

Spectroscopic Data Analysis[1][3][11]
A. Mass Spectrometry (EI-MS)
The mass spectrum provides the most immediate confirmation of the structure due to the

characteristic isotopic signature of Bromine.

Key Diagnostic Features:

Molecular Ion Cluster (

): You will observe two peaks of nearly equal intensity separated by 2 mass units. This is the
hallmark

ratio.

Base Peak: Often

104 (Loss of Br).

Fragmentation Logic: The bond between the vinyl carbon and Bromine is weaker than the

Pyridine-Vinyl bond, leading to preferential loss of the halogen.
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Ion Fragment m/z (approx)
Relative
Abundance

Interpretation

183 / 185 ~40-60% (1:1 ratio)

Molecular Ion (

).[1] Confirms

Formula.

104 100% (Base Peak)
Vinylpyridine cation.[1]

Loss of Br atom.

103 Variable
Loss of HBr

(Elimination).[1]

78 High

Pyridyl cation

(cleavage of vinyl

group).[1]

51 Moderate

Fragmentation of the

pyridine ring (loss of

HCN).

B. Infrared Spectroscopy (FT-IR)
IR is useful for confirming the functional groups and ensuring no carbonyl (C=O) remains from

the starting material.

Absence of C=O: No strong band at ~1680-1700 cm

(confirms conversion of 4-acetylpyridine).[1]

C=C Stretch: ~1610 - 1630 cm

.[1] This band may overlap with the pyridine ring breathing modes but is distinctively sharp.

C-Br Stretch: ~600 - 700 cm

.[1] Strong, sharp bands in the fingerprint region.

Pyridine Ring Modes: ~1590 cm
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and ~1400 cm

(C=N / C=C aromatic skeletal vibrations).[1]

C. Nuclear Magnetic Resonance (NMR)
This is the definitive method for structural elucidation.

H NMR (400 MHz, CDCl

)
The spectrum is characterized by a para-substituted pyridine system (AA'BB') and a terminal

methylene group (=CH

).

Proton
Environmen
t

Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)
Assignment

Pyridine

-H
8.55 - 8.65 Doublet (d) 2H

Protons

adjacent to

Nitrogen

(deshielded).

[1]

Pyridine

-H
7.40 - 7.50 Doublet (d) 2H

Protons meta

to Nitrogen.

[1]

Vinyl 6.10 - 6.20 Doublet (d) 1H

Proton trans

to Br (cis to

Py).[1]

Vinyl 5.80 - 5.90 Doublet (d) 1H

Proton cis to

Br (trans to

Py).[1]

Critical Analysis:
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Geminal Coupling: The two vinyl protons are chemically non-equivalent. They couple to each

other with a small geminal coupling constant (

Hz).

Chemical Shift Logic: The proton cis to the aromatic ring (

) is typically more deshielded (higher ppm) due to the ring current anisotropy compared to
the proton cis to the Bromine (

).

Impurity Flag: If you see a singlet at

2.6 ppm, you have unreacted 4-acetylpyridine.[1] If you see a triplet/doublet pattern at

3-4 ppm, you may have the non-eliminated dibromide.

C NMR (100 MHz, CDCl

)
Carbon
Environment

Shift (

ppm)
Type Assignment

Pyridine C2/C6 149.0 - 150.5 CH -Carbons (next to N).

[1]

Pyridine C4 145.0 - 147.0 C
Quaternary C

attached to vinyl

group.[1]

Vinyl C-Br 128.0 - 132.0 C -Vinyl Carbon (bonded

to Br).[1]

Pyridine C3/C5 120.0 - 123.0 CH -Carbons.[1]

Vinyl =CH 118.0 - 120.0 CH Terminal methylene

carbon.[1]
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Self-Validating Fragmentation Pathway[1]
To confirm the identity of the molecule during Mass Spec analysis, look for the specific loss of

the Bromine atom followed by the disintegration of the pyridine ring.

Pathway Logic

Molecular Ion [M]+
m/z 183 / 185

(1:1 Ratio)

Vinylpyridine Cation
[M - Br]+
m/z 104

(Base Peak)

- Br• (79/81)

Pyridyl Cation
[M - C2H2Br]+

m/z 78

- C2H2 (Acetylene)

Ring Fragment
[C4H3]+
m/z 51

- HCN

Dominant Path: Loss of weak C-Br bond first.

Click to download full resolution via product page

Figure 2: Mass Spectrometry fragmentation pathway. The loss of Bromine to form the m/z 104

cation is the primary diagnostic transition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(1-Bromovinyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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